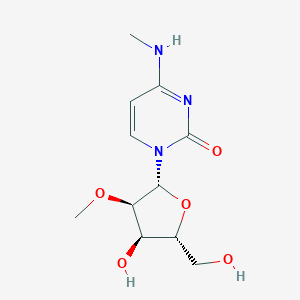
Titanium hydroxide
概要
説明
Titanium hydroxide, also known as titanic acid, is an inorganic compound composed of titanium in the oxidation state +4 combined with hydroxide ions. This compound forms complex polymeric structures and is typically represented by the formula Ti(OH)₄. This compound appears as a white solid under normal conditions and has limited solubility in water. It reacts with acids and alkalis to form titanates or titanic acid, respectively .
科学的研究の応用
Titanium hydroxide has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the production of other titanium compounds.
Textile Dyeing: Acts as a mordant to fix dyes onto fabrics.
Pigments: Utilized in paints and varnishes due to its high refractive index and strong hiding power.
Environmental Science: Demonstrates promising properties in the removal of pollutants, including heavy metals and organic pollutants, making it a potential candidate for water and waste treatment processes
作用機序
Safety and Hazards
将来の方向性
Titanium (IV) Hydroxide finds wide-ranging applications in diverse fields. In the realm of chemistry, it serves as an important intermediate in the production of other titanium compounds. Additionally, it is utilized as a mordant in textile dyeing, and as a pigment in paints and varnishes due to its high refractive index and strong hiding power. In the field of environmental science, Titanium (IV) Hydroxide demonstrates promising properties in the removal of pollutants .
準備方法
Synthetic Routes and Reaction Conditions: Titanium hydroxide is commonly synthesized by the hydrolysis of titanium tetrachloride (TiCl₄). When titanium tetrachloride is introduced to water, it reacts vigorously to produce this compound and hydrochloric acid. The reaction can be represented as follows: [ \text{TiCl}_4 + 4\text{H}_2\text{O} \rightarrow \text{Ti(OH)}_4 + 4\text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced through the thermal hydrolysis of titanium(IV) sulfate or oxychloride solutions. The precipitated this compound is then modified and calcined to produce titanium dioxide, a widely used white pigment .
化学反応の分析
Types of Reactions: Titanium hydroxide undergoes several types of chemical reactions, including:
Acid-Base Reactions: Reacts with acids to form titanium salts and water. For example, with hydrochloric acid: [ \text{Ti(OH)}_4 + 4\text{HCl} \rightarrow \text{TiCl}_4 + 4\text{H}_2\text{O} ]
Thermal Decomposition: When heated, this compound decomposes to form titanium dioxide and water: [ \text{Ti(OH)}_4 \rightarrow \text{TiO}_2 + 2\text{H}_2\text{O} ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.
Heat: Thermal decomposition typically occurs at elevated temperatures.
Major Products:
Titanium Salts: Such as titanium tetrachloride.
Titanium Dioxide: A major product formed through thermal decomposition
類似化合物との比較
- Aluminum Hydroxide (Al(OH)₃)
- Iron Hydroxide (Fe(OH)₃)
- Zinc Hydroxide (Zn(OH)₂)
Titanium hydroxide’s unique properties and wide range of applications make it a compound of significant interest in various scientific and industrial fields.
特性
IUPAC Name |
titanium(4+);tetrahydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H2O.Ti/h4*1H2;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZRNZOLAXHGLL-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O4Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20338-08-3 (titanium(OH)4), 12651-23-9 (Parent) | |
| Record name | Titanium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020338083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
115.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20338-08-3, 12651-23-9 | |
| Record name | Titanium tetrahydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20338-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020338083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TITANIUM HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9EOP89V8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

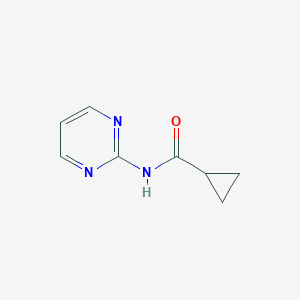
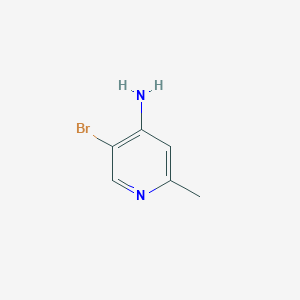
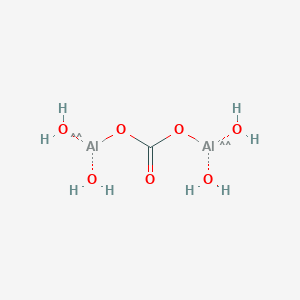
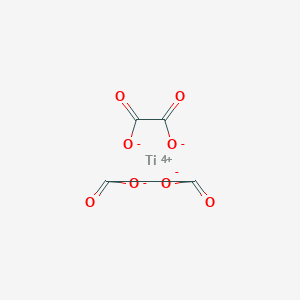
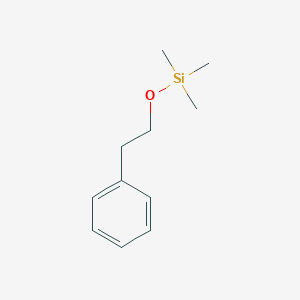
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)




![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
